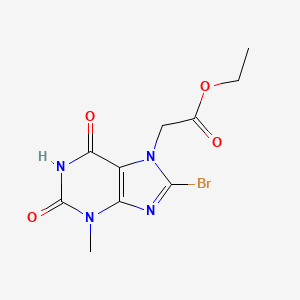

ethyl 2-(8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate

Description

Ethyl 2-(8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate is a purine-derived compound featuring a bromine atom at position 8, a methyl group at position 3, and an ethyl acetate moiety at position 7 of the purine-2,6-dione core. It is synthesized via alkylation of 8-bromo-1,3-dimethylpurine-2,6-dione with ethyl chloroacetate or ethyl 4-bromobutyrate in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst like TEBA (N,N,N-triethylbenzylammonium chloride) . This compound serves as a precursor for further functionalization, such as hydrazide formation or coupling with bioactive moieties, but its direct pharmacological properties remain underexplored in the provided evidence.

Properties

IUPAC Name |

ethyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O4/c1-3-19-5(16)4-15-6-7(12-9(15)11)14(2)10(18)13-8(6)17/h3-4H2,1-2H3,(H,13,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCPVUHTOJEPDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-(8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate typically involves the bromination of a purine derivative followed by esterification. The reaction conditions often require the use of bromine or a brominating agent in an organic solvent, followed by the addition of ethyl acetate under acidic or basic conditions to form the ester . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bromine, sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of ethyl 2-(8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 2-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate

- Structure : Lacks the bromine at position 8; features a methyl ester instead of ethyl ester.

- Synthesis : Prepared via alkylation of theophylline with methyl chloroacetate .

- Activity : Serves as an intermediate for neuroprotective thiosemicarbazides (e.g., compound 5 in ), which exhibit 28% MAO-B inhibition and low neurotoxicity .

4-(8-Butoxy-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(5-tert-butyl-2-hydroxy-phenyl)butanamide (Compound 36)

- Structure: Substitutes bromine with a butoxy group and includes a hydrophobic tert-butylphenol moiety.

- Activity : Demonstrates potent anti-inflammatory and antiallodynic effects in vivo, attributed to dual PDE4/7 inhibition and TRPA1 antagonism .

- Key Difference : The butoxy group enhances lipophilicity, improving blood-brain barrier penetration, while bromine in the target compound may confer distinct electronic effects for receptor binding.

2-(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzoate

- Structure : Features ethyl groups at positions 1 and 3 and a benzoate ester instead of acetate.

- Synthesis: Derived from 1,3-diethyl-5,6-aminouracil and methyl 2-formylbenzoate .

ZINC C12443262: 2-{8-[(4-Fluorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic Acid

- Structure: Incorporates a 4-fluorophenylamino group at position 8 and a free carboxylic acid.

- Activity : Hypothesized to target chemokine-G protein interactions due to its polar carboxylate group .

Structural and Functional Analysis Table

Critical Insights

- Role of Bromine: The 8-bromo substituent in the target compound may enhance electrophilicity, influencing covalent binding to targets like kinases or proteases. However, it could also increase metabolic liability compared to non-halogenated analogs .

- In contrast, free carboxylic acids (e.g., ZINC C12443262) offer improved solubility but reduced membrane permeability .

- Synthetic Versatility: The target compound’s synthetic route (alkylation with ethyl chloroacetate) is scalable and adaptable for introducing diverse substituents, as demonstrated in for arylpiperazinoalkylamide derivatives .

Biological Activity

Ethyl 2-(8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules that exhibit various therapeutic properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on diverse scientific literature.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H13BrN4O4 |

| Molecular Weight | 328.15 g/mol |

| CAS Number | 476294-08-3 |

| Solubility | Soluble in DMSO and methanol |

| Melting Point | Not specified |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell cycle regulation and apoptosis.

-

Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

-

Findings :

- IC50 values were found to be in the low micromolar range.

- Induction of apoptosis was confirmed through flow cytometry and caspase activity assays.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

-

Pathogens Tested :

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

-

Findings :

- Minimum inhibitory concentration (MIC) values were reported as low as 32 µg/mL for certain bacterial strains.

- The compound exhibited synergistic effects when combined with traditional antibiotics.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cancer cell signaling.

- DNA Interaction : It may also bind to DNA, disrupting replication in rapidly dividing cells.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A comprehensive study indicated that treatment with this compound led to a significant reduction in tumor size in xenograft models.

- Combination Therapy : In a case where this compound was used in combination with established chemotherapeutics, enhanced efficacy was observed compared to monotherapy.

Q & A

Q. What are the standard synthetic routes for ethyl 2-(8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate?

The compound is synthesized via alkylation of xanthine derivatives. A common method involves reacting 8-bromo-3-methylxanthine with ethyl 2-chloroacetate in acetone under reflux, using anhydrous K₂CO₃ as a base and TEBA (triethylbenzylammonium chloride) as a phase-transfer catalyst. The reaction proceeds via nucleophilic substitution at the 7-position of the purine ring. Purification is achieved through silica gel chromatography or recrystallization .

Advanced Synthesis

Q. How can reaction conditions be optimized to improve yield and purity during the alkylation step?

Optimization involves adjusting solvent polarity, reaction time, and stoichiometry. Evidence suggests that using a 1:1.2 molar ratio of xanthine derivative to ethyl 2-chloroacetate in refluxing acetone for 12–24 hours maximizes yield. Catalytic TEBA enhances reactivity by stabilizing intermediates. Post-reaction, quenching with ice-cold water and acidification (pH 3–4) precipitates the product, reducing impurities. For challenging separations, gradient elution in HPLC with C18 columns resolves byproducts .

Basic Characterization

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (triplet, CH₃ of ethyl ester), δ 4.2–4.3 ppm (quartet, OCH₂), and δ 5.1–5.3 ppm (singlet, purine C7-CH₂) confirm ester and alkylation.

- MALDI-TOF MS : Exact mass matching (e.g., [M+H]⁺ observed at m/z 345.1 vs. calculated 345.2) validates molecular weight.

- ¹³C NMR : Carbonyl signals at δ 165–170 ppm confirm the dioxo purine system .

Advanced Characterization

Q. How can researchers address discrepancies in NMR data caused by tautomeric forms or solvent effects?

Tautomerism in the purine ring (e.g., 1H vs. 3H forms) leads to peak splitting. To resolve this:

- Use deuterated DMSO or CDCl₃ with controlled temperature (25–40°C).

- Perform variable-temperature NMR to observe dynamic equilibria.

- Compare experimental data with DFT-calculated chemical shifts for dominant tautomers .

Biological Activity

Q. What in vitro assays are recommended to evaluate the adenosine receptor antagonism of this compound?

Use radioligand binding assays (e.g., competition with [³H]CGS-21680 for A₂A receptors) in HEK293 cells expressing human adenosine receptors. Measure IC₅₀ values and selectivity ratios (A₁/A₂A/A₂B/A₃). Functional assays like cAMP accumulation (via ELISA) confirm antagonism. Cross-validate with PDE inhibition assays (e.g., PDE4B/PDE7A) due to structural similarities to xanthine-based inhibitors .

Advanced Biological

Q. What structural modifications enhance selectivity towards PDE4B over PDE7A?

Introducing bulky substituents at the 8-position (e.g., arylpiperazinyl groups) improves PDE4B selectivity by occupying hydrophobic pockets. For example, replacing bromine with a butoxy group (as in compound 2 from ) increases binding affinity (IC₅₀ = 0.8 µM for PDE4B vs. 12 µM for PDE7A). Docking studies suggest hydrogen bonding with Gln⁴⁴³ in PDE4B is critical .

Analytical Methods

Q. How can HPLC-MS be optimized for quantifying this compound in biological matrices?

Use a reversed-phase C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 5 min). Electrospray ionization (ESI+) in MRM mode tracks transitions like m/z 345.1 → 207.0 (quantifier) and 345.1 → 179.0 (qualifier). Validate with spike-recovery experiments in plasma (80–120% recovery, RSD < 5%) .

Data Contradiction

Q. How should researchers resolve conflicting biological activity data reported in different studies?

Cross-examine assay conditions:

- Receptor source (e.g., species differences in adenosine receptors).

- Purity of compounds (HPLC > 95% required; impurities > 5% skew IC₅₀).

- Buffer composition (Mg²⁺/Ca²⁺ affects PDE activity).

Perform meta-analysis using standardized protocols (e.g., NIH Assay Guidance Manual) .

Stability

Q. What factors influence the hydrolytic stability of the ester group under physiological conditions?

The ester hydrolyzes in alkaline buffers (pH > 8) or esterase-rich matrices (e.g., liver microsomes). Stabilization strategies:

- Use prodrug forms (e.g., PEGylated esters, as in ).

- Store lyophilized samples at -80°C.

- Monitor degradation via LC-MS/MS over 24-hour incubation in PBS (pH 7.4) .

Advanced Application

Q. What computational methods predict the binding affinity of analogs to adenosine receptors?

Molecular dynamics (MD) simulations with AMBER or GROMACS, using crystal structures of A₂A receptors (PDB: 4EIY), model ligand-receptor interactions. Free energy perturbation (FEP) calculates ΔΔG for substituent effects. Validate with in vitro data to refine force fields. QSAR models incorporating Hammett σ values and LogP improve predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.